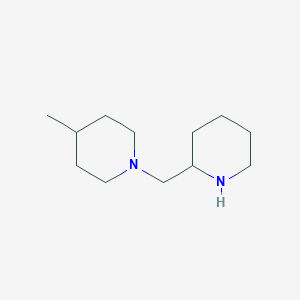
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid is a chiral amino acid derivative with a bromine and methoxy substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using a chiral amine source, such as ®-2-aminopropanol, under basic conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and amination to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN), mild acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: (2R)-Amino(3-hydroxy-4-methoxyphenyl)ethanoic acid.
Reduction: (2R)-Amino(4-methoxyphenyl)ethanoic acid.
Substitution: (2R)-Amino(3-substituted-4-methoxyphenyl)ethanoic acid, where the substituent depends on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on neurotransmitter systems due to its structural similarity to natural amino acids.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
- (2R)-Amino(4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-chloro-4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-bromo-4-hydroxyphenyl)ethanoic acid
Uniqueness:
- The presence of both bromine and methoxy groups on the aromatic ring makes (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid unique. This combination can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
YUBQGLKBIWHTOC-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)
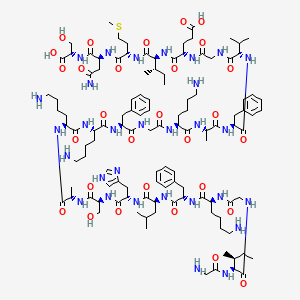
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)


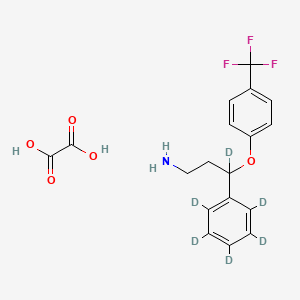
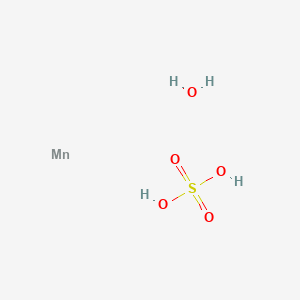
![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

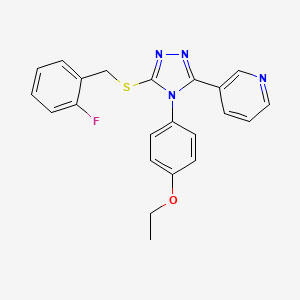
![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)
